(S)-1-Cbz-4-isopropyl-3-methylpiperazine

Medicinal Chemistry Stereochemistry Quality Control

This (S)-enantiomer of 1-Cbz-4-isopropyl-3-methylpiperazine is a privileged scaffold for medicinal chemistry. Its defined (S)-stereochemistry dictates target engagement, avoiding the variable pharmacology of racemic or mis‑matched isomers. The Cbz protecting group enables site‑specific deprotection for linker attachment (biotin/fluorophore), while the 4‑isopropyl group occupies hydrophobic kinase pockets critical for ATP‑competitive inhibitor design. Choose this single‑enantiomer building block to ensure reproducible structure‑activity relationships and accelerate CNS‑penetrant candidate synthesis. Standard purity ≥95%; inquire for larger quantities and custom packaging.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B8495394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cbz-4-isopropyl-3-methylpiperazine
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3
InChIKeyPMFKRDLLBFADKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Cbz-4-isopropyl-3-methylpiperazine: CAS 799557-82-7 Core Properties and Class Identity


(S)-1-Cbz-4-isopropyl-3-methylpiperazine (CAS 799557-82-7) is a chiral, substituted piperazine building block with the molecular formula C16H24N2O2 and a molecular weight of 276.37 . The compound features a piperazine core protected with a carbobenzyloxy (Cbz) group at the 1-position, and is substituted with an isopropyl group at the 4-position and a methyl group at the 3-position, possessing a defined (S)-stereochemistry [1]. It is primarily utilized as a research chemical and intermediate in medicinal chemistry for the synthesis of more complex, biologically active molecules .

Why Generic Piperazine Substitution Fails for (S)-1-Cbz-4-isopropyl-3-methylpiperazine


The piperazine scaffold is known to have four key advantages in drug design: modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic properties, and reducing toxicity [1]. However, these properties are highly dependent on the specific substitution pattern and, critically, the stereochemistry of the molecule. Generic substitution with a racemic mixture, a different stereoisomer (e.g., the (R)-enantiomer), or a different Cbz-protected piperazine (e.g., lacking the 4-isopropyl or 3-methyl group) can lead to profoundly different binding affinities, selectivity profiles, and pharmacokinetic outcomes due to the precise three-dimensional shape required for target engagement [2]. This necessitates the selection of the specific (S)-1-Cbz-4-isopropyl-3-methylpiperazine isomer to ensure reproducibility and intended biological outcomes in research.

Quantitative Differentiation Evidence for (S)-1-Cbz-4-isopropyl-3-methylpiperazine vs. Analogs


Chiral Differentiation: Enantiomeric Purity Specification

The (S)-enantiomer of 1-Cbz-4-isopropyl-3-methylpiperazine is commercially specified at a minimum purity of 95% . The (R)-enantiomer (CAS 623586-00-5) is available as a distinct product, indicating that the two stereoisomers are not interchangeable and possess different physicochemical and biological properties . Direct comparative biological data is not publicly available, but the commercial separation underscores the critical importance of stereochemistry for applications where chiral recognition is paramount.

Medicinal Chemistry Stereochemistry Quality Control

Structural Differentiation: Molecular Weight and Formula Impact

The target compound (S)-1-Cbz-4-isopropyl-3-methylpiperazine has a molecular weight of 276.37 and a molecular formula of C16H24N2O2 . In contrast, a common analog lacking the isopropyl group, (S)-1-Cbz-3-methylpiperazine (CAS 612493-87-5), has a molecular weight of 234.29 and a formula of C13H18N2O2 . The difference of 42.08 g/mol corresponds to the addition of the isopropyl group (C3H7). This additional alkyl substitution increases the compound's lipophilicity and steric bulk, which are known class-level modulators of membrane permeability and protein binding [1].

Organic Synthesis Physicochemical Properties Library Design

Kinase Inhibition Potential: Class-Level Activity Inference

While specific data for (S)-1-Cbz-4-isopropyl-3-methylpiperazine is not in the primary literature, class-level data indicates that closely related piperazine derivatives exhibit moderate inhibitory activity against kinases, with IC₅₀ values in the 5-10 µM range in preliminary assays . Furthermore, piperazine-based analogs have demonstrated antitumor activity, with one study reporting an analog that inhibits HepG2 cell proliferation with an IC₅₀ of 0.51 µM . These findings suggest the target compound's scaffold is relevant for kinase and antitumor research, though direct activity has not been published.

Kinase Inhibition Drug Discovery Biochemical Assay

Recommended Application Scenarios for (S)-1-Cbz-4-isopropyl-3-methylpiperazine


As a Chiral Building Block in CNS Drug Discovery

The defined (S)-stereochemistry and the presence of the Cbz protecting group make this compound a versatile intermediate for synthesizing CNS-penetrant drug candidates. The piperazine core is a privileged structure in CNS drug design, and the specific substitution pattern can be used to explore structure-activity relationships (SAR) around neurotransmitter receptors .

For Introducing Steric Bulk in Kinase Inhibitor Scaffolds

The 4-isopropyl group provides increased steric bulk compared to simpler piperazine building blocks. This feature can be exploited to design ATP-competitive kinase inhibitors, where occupancy of a hydrophobic pocket in the kinase active site is often crucial for potency and selectivity [1]. The compound serves as a starting point for synthesizing focused libraries for kinase screening.

In Chemical Biology for Target Identification Studies

The compound can be used as a precursor for creating affinity probes or photoaffinity labels. The Cbz group can be removed to reveal a secondary amine for further derivatization with a linker or reporter tag (e.g., biotin, fluorophore), enabling target pull-down and identification experiments in complex biological systems .

As a Reference Standard for Chiral Purity Method Development

Due to its commercial availability as a single (S)-enantiomer with a defined purity specification (≥95%), this compound is suitable for use as a reference standard in developing and validating chiral HPLC or SFC methods for the separation and quantitation of piperazine-based drug candidates and their synthetic intermediates .

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